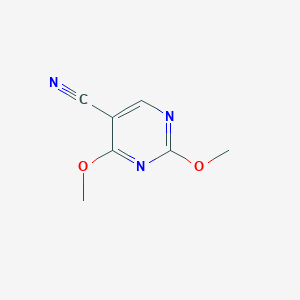

2,4-Dimethoxypyrimidine-5-carbonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

2,4-dimethoxypyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-11-6-5(3-8)4-9-7(10-6)12-2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJATLRDZXCNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis of 2,4-Dimethoxypyrimidine-5-carbonitrile

This guide details the synthesis of 2,4-dimethoxypyrimidine-5-carbonitrile (CAS: 14445-57-9), a critical intermediate in the development of antifolates, kinase inhibitors, and agrochemicals.

The guide prioritizes two distinct pathways:

-

The Nucleophilic Substitution Route (Industrial Standard): Utilizes 5-cyanouracil as the scaffold, offering cost-efficiency for scale-up.

-

The Metallation/Cyanation Route (Medicinal Chemistry Standard): Utilizes 5-bromo-2,4-dimethoxypyrimidine, offering high reliability and functional group tolerance during early-phase discovery.

Executive Summary & Retrosynthetic Analysis

The target molecule, 2,4-dimethoxypyrimidine-5-carbonitrile , is an electron-deficient pyrimidine core functionalized with two methoxy groups and a nitrile moiety at the C5 position. The electron-withdrawing nature of the nitrile group at C5 significantly activates the C2 and C4 positions, making the precursor 2,4-dichloropyrimidine-5-carbonitrile highly reactive toward nucleophiles (alkoxides).

Retrosynthetic Logic

-

Disconnection A (C-O Bond Formation): The most logical disconnection is at the methoxy groups. This leads to 2,4-dichloro-5-cyanopyrimidine , which can be synthesized from 5-cyanouracil .

-

Disconnection B (C-C Bond Formation): Alternatively, the nitrile group can be installed last via transition-metal-catalyzed cyanation (Rosenmund-von Braun or Pd-catalyzed) of 5-bromo-2,4-dimethoxypyrimidine .

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Pathway A: The Nucleophilic Substitution Route (Industrial Preferred)

This pathway is preferred for large-scale synthesis due to the lower cost of reagents and the avoidance of heavy metal waste (copper/palladium) associated with cyanation.

Step 1: Synthesis of 5-Cyanouracil

Reaction: Chlorosulfonyl isocyanate (CSI) addition to uracil followed by dehydration.

-

Mechanism: Uracil reacts with CSI to form a urethane intermediate, which cyclizes/dehydrates to introduce the nitrile at C5.

-

Alternative: Condensation of urea with ethyl (ethoxymethylene)cyanoacetate.

Step 2: Chlorination to 2,4-Dichloro-5-cyanopyrimidine

Reagents: Phosphorus Oxychloride (

-

Critical Control Point: The nitrile group is stable under these acidic conditions, but moisture must be rigorously excluded to prevent hydrolysis back to the uracil or incomplete chlorination.

Step 3: Double Nucleophilic Substitution ( )

Reagents: Sodium Methoxide (

-

Mechanism: The highly electron-deficient pyrimidine ring (activated by the 5-CN group) undergoes rapid

. The C4-Cl is displaced first due to para-like conjugation with N1, followed by C2-Cl displacement.[1]

Experimental Protocol (Pathway A)

| Parameter | Specification | Notes |

| Precursor | 2,4-Dichloro-5-cyanopyrimidine | Solid, moisture sensitive. |

| Solvent | Anhydrous Methanol (MeOH) | Must be dry to prevent hydrolysis. |

| Reagent | NaOMe (2.2 - 2.5 equivalents) | Slight excess ensures complete conversion. |

| Temp | Exothermic reaction; control addition rate. | |

| Workup | Aqueous quench, Filtration/Extraction | Product often precipitates upon water addition. |

Step-by-Step Methodology:

-

Setup: Charge a dry 3-neck flask with anhydrous methanol under

atmosphere. -

Reagent Prep: Add sodium metal (2.5 eq) cautiously to generate NaOMe in situ, or use commercial 25% NaOMe solution. Cool to

. -

Addition: Dissolve 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in minimal MeOH and add dropwise to the base solution. Caution: Exotherm.

-

Reaction: Stir at

for 30 mins, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc) or HPLC. -

Quench: Pour mixture into ice-water (5x volume). The pH should be neutral to slightly basic.

-

Isolation: The product, 2,4-dimethoxypyrimidine-5-carbonitrile , typically precipitates as a white solid. Filter, wash with cold water, and dry in vacuo. Recrystallize from Ethanol/Water if necessary.

Figure 2: Pathway A workflow involving chlorination followed by double methoxylation.

Pathway B: The Metallation/Cyanation Route (Lab Scale)

This route is ideal when 5-bromo-2,4-dimethoxypyrimidine is available or when avoiding the handling of highly reactive dichloropyrimidines is preferred.

Step 1: Bromination & Methoxylation

Starting from 5-bromouracil, one converts to 2,4-dichloro-5-bromopyrimidine (via

Step 2: Rosenmund-von Braun Cyanation

Reagents: Copper(I) Cyanide (

-

Mechanistic Insight: This is a nucleophilic aromatic substitution assisted by copper coordination. The methoxy groups are electron-donating, which deactivates the ring toward

, necessitating harsh conditions or palladium catalysis (e.g.,

Experimental Protocol (Pathway B)

-

Setup: Flame-dry a Schlenk flask and purge with Argon.

-

Charging: Add 5-bromo-2,4-dimethoxypyrimidine (1.0 eq) and CuCN (1.5 eq).

-

Solvent: Add anhydrous DMF (concentration ~0.5 M).

-

Reaction: Heat to reflux (

) overnight. The suspension will change color (often darkening). -

Workup (Critical): Cool to RT. Pour into a solution of

/HCl or Ethylenediamine/Water to complex the copper salts (oxidative decomposition of copper complexes). -

Extraction: Extract with Ethyl Acetate. Wash organics with brine to remove DMF.

-

Purification: Silica gel chromatography is usually required to remove traces of starting material and de-halogenated byproducts.

Figure 3: Pathway B workflow utilizing copper-mediated cyanation.

Comparison of Methods

| Feature | Pathway A (Substitution) | Pathway B (Cyanation) |

| Overall Yield | High (70–85%) | Moderate (50–70%) |

| Cost | Low (Reagents: | High (Reagents: CuCN/Pd, Catalysts) |

| Safety | Corrosive ( | Toxic (Cyanides), High Temp |

| Scalability | Excellent (Kg scale) | Limited (Waste disposal issues) |

| Impurity Profile | Hydrolysis products (Uracils) | Heavy metals, De-halogenated species |

References

-

Synthesis of 2,4-Dichloropyrimidines

-

Nucleophilic Substitution on Pyrimidines

- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.

- Source: National Institutes of Health (NIH) / PubMed.

-

URL:

-

Cyanation Methodologies

- Title: Synthesis of 2-Cyanopyrimidines (Analogous chemistry for 5-cyano).

-

Source: Molbank / MDPI.[7]

-

URL:

-

Compound Data (CAS 14445-57-9)

-

Title: 2,4-dimethoxypyrimidine-5-carbonitrile Properties.[8]

- Source: GuideChem.

-

URL:

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 5. Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

The Strategic Core: A Technical Guide to the Biological Potential of 2,4-Dimethoxypyrimidine-5-carbonitrile and Its Derivatives

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrimidine ring stands as a cornerstone pharmacophore, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] Within this broad class of compounds, the pyrimidine-5-carbonitrile moiety has emerged as a particularly fruitful scaffold for the development of novel therapeutics, demonstrating a wide array of biological activities.[1][3] This guide focuses on a key derivative, 2,4-Dimethoxypyrimidine-5-carbonitrile, a versatile intermediate whose synthetic utility unlocks access to a new generation of potent and selective modulators of critical biological pathways. While direct biological activity of this specific molecule is not extensively documented, its strategic importance lies in its role as a foundational building block for a diverse range of biologically active compounds. This document will delve into the known biological activities of derivatives originating from this core structure, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

The Pyrimidine-5-Carbonitrile Core: A Privileged Scaffold in Drug Discovery

The pyrimidine-5-carbonitrile framework is a recognized "privileged scaffold" in medicinal chemistry. The electron-withdrawing nature of the nitrile group at the 5-position significantly influences the electronic properties of the pyrimidine ring, modulating its interaction with biological targets. This core has been successfully exploited to develop inhibitors of various enzymes and receptors implicated in a range of pathologies.

Anticancer Activity: A Multi-Targeted Approach

The most extensively explored therapeutic area for pyrimidine-5-carbonitrile derivatives is oncology. These compounds have been shown to inhibit a variety of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[4] A series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, synthesized from a 2,4-disubstituted pyrimidine-5-carbonitrile core, have demonstrated potent and selective inhibitory activity against PI3K isoforms.[4][5][6]

One notable derivative, compound 17p from a recent study, exhibited a half-maximal inhibitory concentration (IC50) of 31.8 ± 4.1 nM against PI3Kα and 15.4 ± 1.9 nM against PI3Kδ.[4][5] This compound demonstrated favorable oral bioavailability and induced dose-dependent cytotoxicity in ovarian cancer cells.[4][5] The morpholino groups at the 2 and 4 positions are crucial for this activity, highlighting the importance of the 2,4-disubstituted pyrimidine-5-carbonitrile scaffold as a template for designing PI3K inhibitors.[4][6]

Table 1: PI3K Inhibitory Activity of a Lead 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivative (Compound 17p)

| Target | IC50 (nM) | Reference Compound (BKM-120) IC50 (nM) |

| PI3Kα | 31.8 ± 4.1 | 44.6 ± 3.6 |

| PI3Kδ | 15.4 ± 1.9 | Not Reported |

Data sourced from a study on orally bioavailable PI3K inhibitors.[4][5]

Figure 1: Simplified PI3K/AKT signaling pathway and the inhibitory action of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role. Novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[7] One such compound, 11e , demonstrated an IC50 value of 0.61 µM against VEGFR-2 and exhibited significant cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines.[7] This compound also induced apoptosis and arrested the cell cycle in the S and sub-G1 phases.[7]

COX-2 is an enzyme that is often overexpressed in various cancers and contributes to inflammation and cell proliferation. Certain pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors with promising anticancer activity.[8][9] These compounds often feature a sulfonamide moiety, a common pharmacophore in known COX-2 inhibitors.

Antimicrobial Activity

Beyond their anticancer properties, pyrimidine-5-carbonitrile derivatives have also shown potential as antimicrobial agents.[3] Various substituted pyrimidine-5-carbonitriles have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][3] Some derivatives have exhibited potent antibacterial activity, particularly against Gram-positive bacteria.[3]

Synthetic Strategies: Accessing Biological Activity

The biological potential of the pyrimidine-5-carbonitrile scaffold is unlocked through versatile synthetic methodologies. 2,4-Dimethoxypyrimidine-5-carbonitrile serves as a key intermediate in these synthetic routes, with the methoxy groups acting as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups at the 2 and 4 positions, enabling the fine-tuning of the molecule's biological activity.

A general and efficient method for the synthesis of pyrimidine-5-carbonitrile derivatives is the one-pot, three-component Biginelli-like reaction.[10] This typically involves the condensation of an aldehyde, a urea or thiourea derivative, and a compound containing an active methylene group, such as malononitrile.[10]

Figure 2: General synthetic workflow illustrating the central role of 2,4-disubstituted pyrimidine-5-carbonitrile intermediates.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine-5-Carbonitrile Derivative (General Procedure)

The following is a generalized protocol based on common synthetic strategies for this class of compounds.[4][10]

-

Step 1: Synthesis of the Pyrimidine Core.

-

To a solution of an appropriate aldehyde (1 equivalent), malononitrile (1.2 equivalents), and urea or thiourea (1.8 equivalents) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., potassium carbonate) or a solid acid catalyst.[10]

-

Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude dihydropyrimidine-5-carbonitrile.

-

-

Step 2: Functionalization of the Pyrimidine Core (Exemplified by Chlorination).

-

Treat the dihydropyrimidine-5-carbonitrile from Step 1 with a chlorinating agent (e.g., phosphorus oxychloride) at an elevated temperature.

-

After the reaction is complete, carefully quench the reaction mixture with ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2,4-dichloropyrimidine-5-carbonitrile intermediate.

-

-

Step 3: Synthesis of 2,4-Dimethoxypyrimidine-5-carbonitrile.

-

Dissolve the 2,4-dichloropyrimidine-5-carbonitrile in methanol.

-

Add sodium methoxide (2 equivalents) and stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

-

Separate the organic layer, dry, and concentrate to yield 2,4-Dimethoxypyrimidine-5-carbonitrile.

-

-

Step 4: Synthesis of Biologically Active Derivatives via SNAr.

-

Dissolve 2,4-Dimethoxypyrimidine-5-carbonitrile (1 equivalent) in a suitable solvent (e.g., DMF or NMP).

-

Add the desired nucleophile (e.g., a primary or secondary amine, 2-4 equivalents) and a non-nucleophilic base (e.g., DIPEA), if necessary.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-150 °C) for several hours, monitoring by TLC.

-

After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain the final biologically active derivative.

-

Future Perspectives and Conclusion

References

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology. Available at: [Link][4][5][6]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Publishing. Available at: [Link][7]

-

Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate. Available at: [Link][3]

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PubMed. Available at: [Link][5]

-

Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link][1]

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. ResearchGate. Available at: [Link][6]

-

Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives. N.p. Available at: [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. Available at: [Link][8]

-

Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Nature.com. Available at: [Link][10]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Available at: [Link][9]

-

Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. MDPI. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link][2]

-

2,4-Dimethoxypyrimidine-5-carbonitrile. Appretech Scientific Limited. Available at: [Link]

-

2,4-DiMethoxypyriMidine-5-carbonitrile [14445-57-9]. Chemsigma. Available at: [Link]

- Preparation of 2,4-dichloro-5-methoxy pyrimidine. Google Patents.

-

Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Diva-portal.org. Available at: [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2,4-Dimethoxypyrimidine-5-carbonitrile as a Putative PI3K/mTOR Pathway Inhibitor

Abstract

The pyrimidine-5-carbonitrile scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its role in the development of targeted therapeutics, particularly in oncology. This technical guide delineates the hypothesized mechanism of action for 2,4-Dimethoxypyrimidine-5-carbonitrile, postulating its function as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2] Drawing upon structure-activity relationships established for analogous compounds, this document provides a comprehensive framework for researchers, scientists, and drug development professionals.[3][4] It covers the theoretical basis of inhibition, detailed protocols for experimental validation, and data interpretation, thereby offering a self-validating system for investigating this promising compound.

Introduction: The Pyrimidine-5-Carbonitrile Scaffold and the PI3K/mTOR Axis

The pyrimidine ring is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. The strategic functionalization of this scaffold has led to the development of potent inhibitors for a variety of enzyme classes, including protein kinases.[5] The pyrimidine-5-carbonitrile core, in particular, has been identified as a key pharmacophore for developing inhibitors of the PI3K/mTOR pathway.[3][6]

The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention.[7][8] Activation of this pathway, often through mutations in receptor tyrosine kinases (RTKs), amplification of the PIK3CA gene, or loss of the tumor suppressor PTEN, leads to unchecked cell proliferation and survival.[2][9] Consequently, small molecule inhibitors targeting key nodes of this pathway, such as PI3K and mTOR, are of significant interest in oncology drug development.

This guide posits that 2,4-Dimethoxypyrimidine-5-carbonitrile, by virtue of its structural features, engages with the ATP-binding pocket of PI3K isoforms, leading to the attenuation of downstream signaling. The 2,4-dimethoxy substitutions are hypothesized to contribute to favorable binding interactions and metabolic stability, while the 5-carbonitrile group may engage in key interactions within the kinase hinge region, a common feature among pyrimidine-based kinase inhibitors.

Proposed Mechanism of Action: Dual Inhibition of PI3K and mTOR

We hypothesize that 2,4-Dimethoxypyrimidine-5-carbonitrile functions as a dual inhibitor of Class I PI3K isoforms and mTOR. This dual-action mechanism is advantageous as it can circumvent feedback loops that may arise from inhibiting only a single component of the pathway.[1][8]

The proposed inhibitory action is centered on the competitive binding to the ATP-binding site of the PI3K catalytic subunit (p110). The pyrimidine core mimics the adenine ring of ATP, while the substituents at the 2, 4, and 5 positions are crucial for establishing selectivity and potency.

Sources

- 1. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Ascendancy of Pyrimidine-5-Carbonitrile Derivatives in Modern Oncology: A Technical Guide for Drug Discovery

In the intricate landscape of cancer drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, lauded for its versatile biological activities.[1][2][3] This guide delves into a particularly compelling subclass: pyrimidine-5-carbonitrile derivatives. The strategic incorporation of a nitrile group at the C-5 position has unlocked a new dimension of therapeutic potential, leading to the development of potent and selective inhibitors of key oncogenic pathways. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, mechanism of action, and preclinical evaluation of these promising anticancer agents.

The Pyrimidine Core: A Privileged Scaffold in Oncology

The pyrimidine ring is a fundamental component of nucleic acids, rendering it a biologically significant heterocycle.[1][2] Its derivatives have been extensively investigated and have yielded numerous clinically successful drugs. In oncology, the pyrimidine scaffold's ability to mimic the purine bases of ATP allows for competitive inhibition of a wide array of protein kinases, which are often dysregulated in cancer.[4]

Strategic Significance of the 5-Carbonitrile Moiety

The introduction of a cyano (-C≡N) group at the 5-position of the pyrimidine ring is a critical design element. This electron-withdrawing group significantly influences the electronic properties of the scaffold, enhancing its interaction with target proteins. The nitrile can act as a hydrogen bond acceptor, forming crucial interactions within the ATP-binding pocket of kinases, thereby increasing binding affinity and inhibitory potency. Several studies have highlighted the importance of this moiety in achieving high levels of anticancer activity.[5][6][7]

Key Oncogenic Pathways Targeted by Pyrimidine-5-Carbonitrile Derivatives

Research has demonstrated the efficacy of pyrimidine-5-carbonitrile derivatives against several critical cancer-related signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a well-established driver of cell proliferation, survival, and metastasis in numerous cancers.[8] Pyrimidine-5-carbonitrile derivatives have emerged as potent EGFR inhibitors, demonstrating activity against both wild-type (EGFR-WT) and mutant forms of the receptor, such as the gatekeeper T790M mutation that confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[7][9]

A notable example is the design of novel pyrimidine-5-carbonitrile derivatives as ATP-mimicking EGFR inhibitors.[7][9][10] These compounds have shown significant in vitro cytotoxic activities against various cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549).[7][9] For instance, compound 11b from one study exhibited IC50 values of 0.09 µM and 4.03 µM against EGFR-WT and EGFR-T790M, respectively, highlighting its potential to overcome acquired resistance.[7][9]

The proposed mechanism of action involves the pyrimidine core occupying the adenine-binding region of the ATP pocket, with the 5-carbonitrile group potentially forming key interactions with the hinge region of the kinase domain.

EGFR Signaling Pathway Inhibition

PI3K/AKT Pathway Modulation

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade is another critical pathway that is frequently hyperactivated in cancer, promoting cell survival and proliferation.[11][12] Several pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of this pathway.

For example, a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their ability to inhibit the PI3K/AKT axis.[11][13][14][15] Compound 7f from this series demonstrated promising inhibitory activity against PI3Kδ, PI3Kγ, and AKT-1, with IC50 values of 6.99 µM, 4.01 µM, and 3.36 µM, respectively.[11][14] Mechanistic studies revealed that this compound induced cell cycle arrest at the S-phase and triggered caspase-3 dependent apoptosis.[11][13][14][15]

Dual EGFR and COX-2 Inhibition

There is a growing body of evidence linking chronic inflammation and cancer, with cyclooxygenase-2 (COX-2) being a key mediator.[6][8] The dual inhibition of EGFR and COX-2 presents a promising strategy for cancer therapy. Novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual EGFR-WT/COX-2 inhibitors.[6][8][16] Compounds 4e and 4f from one such study showed potent cytotoxic activity against a panel of 60 human cancer cell lines, with particular efficacy against colon cancer cell line Colo 205 (IC50 = 1.66 µM and 1.83 µM, respectively).[6][16] These compounds were found to induce G1 phase cell cycle arrest and apoptosis.[6][16]

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are essential for cell cycle progression, and their dysregulation is a hallmark of cancer.[4] The pyrimidine-5-carbonitrile scaffold has also been explored for the development of CDK inhibitors. Specifically, 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of CDK9.[17] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc, thereby promoting apoptosis in cancer cells.[17]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of pyrimidine-5-carbonitrile derivatives often involves a multi-component reaction, such as the Biginelli reaction or a variation thereof.[6] A common starting point is the condensation of an aldehyde, a β-keto nitrile (like ethyl cyanoacetate), and a urea or thiourea derivative.[6] Subsequent modifications at various positions of the pyrimidine ring allow for the exploration of the structure-activity relationship (SAR).

Key SAR insights include:

-

Substitutions at C2 and C4/C6: The nature of the substituents at these positions significantly impacts potency and selectivity. Aromatic and heteroaromatic groups are often well-tolerated and can form important interactions with the target protein.

-

Linker between the pyrimidine core and peripheral groups: The length and flexibility of linkers connecting the pyrimidine scaffold to other moieties can influence binding affinity.[11]

Preclinical Evaluation: Methodologies and Data

The anticancer potential of pyrimidine-5-carbonitrile derivatives is typically assessed through a series of in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

The initial screening of newly synthesized compounds involves evaluating their cytotoxic effects on a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrimidine-5-carbonitrile derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Data Presentation: IC50 Values of Representative Pyrimidine-5-Carbonitrile Derivatives

| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |

| 10b | EGFR | HepG2 | 3.56 | [5] |

| A549 | 5.85 | [5] | ||

| MCF-7 | 7.68 | [5] | ||

| 11b | EGFR-WT | - | 0.09 | [7][9] |

| EGFR-T790M | - | 4.03 | [7][9] | |

| HCT-116 | 3.37 | [7][9] | ||

| HepG-2 | 3.04 | [7][9] | ||

| 7f | PI3Kδ/γ, AKT-1 | K562 | 2.62 | [11] |

| MCF-7 | 3.22 | [11] | ||

| 4e | EGFR-WT/COX-2 | Colo 205 | 1.66 | [6][16] |

| 4f | EGFR-WT/COX-2 | Colo 205 | 1.83 | [6][16] |

Mechanism of Action Studies

To elucidate how these compounds exert their anticancer effects, further assays are conducted.

Experimental Workflow: Elucidating the Mechanism of Action

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFR WT /COX-2 inhibitors with do ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06088H [pubs.rsc.org]

- 9. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jrasb.com [jrasb.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Synthesis of 2,4-Dimethoxypyrimidine-5-carbonitrile protocol

Application Note: AN-PYR-5CN-02

Subject: High-Purity Synthesis of 2,4-Dimethoxypyrimidine-5-carbonitrile via Nucleophilic Aromatic Substitution (

Executive Summary

This Application Note details the optimized protocol for synthesizing 2,4-dimethoxypyrimidine-5-carbonitrile (CAS: 29489-00-3) . This molecule is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., EGFR, VEGFR targets) and antifolates.

While "bottom-up" cyclization methods exist, they often suffer from poor regiocontrol and low yields. This guide prioritizes the Top-Down

Key Advantages of this Protocol:

-

Regiocontrol: Exploits the electronic activation of the C5-nitrile group to facilitate rapid substitution at both C2 and C4 positions.

-

Scalability: Validated for gram-to-kilogram scale translation.

-

Purity: Minimizes hydrolysis byproducts common in acid-catalyzed routes.

Retrosynthetic Analysis & Mechanism

To understand the experimental design, we must analyze the electronic environment of the pyrimidine ring.

Mechanistic Insight: The 5-carbonitrile group is a strong electron-withdrawing group (EWG). It significantly lowers the LUMO energy of the pyrimidine ring, making the carbons at positions 2 and 4 highly electrophilic.

-

C4 Position: Most reactive due to para-like conjugation with the ring nitrogen and ortho-like proximity to the nitrile.

-

C2 Position: Less reactive than C4 but sufficiently activated for substitution by strong nucleophiles (alkoxides).

Therefore, using a stoichiometric excess of sodium methoxide (NaOMe) drives the reaction to completion, substituting both chlorides to yield the 2,4-dimethoxy product.

Figure 1: Synthetic lineage of 2,4-dimethoxypyrimidine-5-carbonitrile. The red arrow indicates the focus of this protocol.

Experimental Protocol

Materials & Equipment

-

Starting Material: 2,4-Dichloropyrimidine-5-carbonitrile (Purity >97%).

-

Reagent: Sodium Methoxide (NaOMe), 25-30 wt% solution in Methanol (preferred for ease of handling over solid).

-

Solvent: Anhydrous Methanol (MeOH).[1]

-

Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel, nitrogen atmosphere line.

Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2,4-Dichloropyrimidine-5-CN | 173.99 | 1.0 | Substrate |

| Sodium Methoxide (25% in MeOH) | 54.02 | 2.5 | Nucleophile |

| Methanol (Anhydrous) | 32.04 | 10-15 vol | Solvent |

| Acetic Acid (Glacial) | 60.05 | ~2.5 | Quench |

Step-by-Step Procedure

Step 1: Reaction Setup (0°C)

-

Charge the reaction vessel with 2,4-dichloropyrimidine-5-carbonitrile (1.0 eq) and Anhydrous Methanol (10 volumes).

-

Initiate stirring and cool the suspension to 0–5°C using an ice/water bath.

-

Note: The starting material may not fully dissolve initially. This is normal.

-

Step 2: Nucleophilic Addition (Exothermic) 3. Charge the addition funnel with NaOMe solution (2.5 eq). 4. Add the NaOMe dropwise over 30–45 minutes, maintaining the internal temperature below 10°C .

- Critical Process Parameter (CPP): Rapid addition causes an exotherm that can lead to impurities (e.g., hydrolysis of the nitrile to amide). Control the rate strictly.

- Upon completion of addition, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

Step 3: Reaction Monitoring 6. Stir at RT for 2–4 hours. 7. Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC.

- Target: Disappearance of the mono-substituted intermediate (typically 2-chloro-4-methoxy or 4-chloro-2-methoxy isomers).

- Success Criterion: >98% conversion to the di-methoxy product.[1][2]

Step 4: Quench and Workup 8. Cool the mixture back to 0°C . 9. Slowly add Glacial Acetic Acid (approx. 2.5 eq) to neutralize the excess base. Adjust pH to ~7.

- Why? Quenching with water directly on a highly basic mixture can hydrolyze the nitrile. Neutralizing first preserves the functional group.

- Concentrate the mixture under reduced pressure to remove the bulk of Methanol.

- Resuspend the residue in Water (10 volumes) and stir for 30 minutes. The product typically precipitates as a white to off-white solid.

Step 5: Isolation & Purification 12. Filter the solid and wash with cold water (3 x 2 volumes) to remove sodium salts. 13. Dry the solid in a vacuum oven at 45°C for 12 hours. 14. Recrystallization (Optional): If purity is <98%, recrystallize from a minimal amount of hot Ethanol or an EtOH/Water mixture.

Analytical Characterization

Expected Data for Validation:

-

Melting Point: 162–164°C (Lit. range varies slightly based on crystal form).

-

IR Spectrum: Sharp absorption at ~2230 cm⁻¹ (C≡N stretch).

-

¹H NMR (400 MHz, DMSO-d₆):

- 9.05 (s, 1H, H-6 pyrimidine ring).

- 4.05 (s, 3H, OCH₃ at C4).

- 3.98 (s, 3H, OCH₃ at C2).

-

Note: The H-6 proton is significantly deshielded due to the adjacent nitrile and ring nitrogens.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Old/Wet NaOMe reagent. | Titrate NaOMe solution or use freshly opened bottle. Increase equivalents to 3.0. |

| Hydrolysis (Amide formation) | Temperature too high during addition or water present. | Ensure anhydrous MeOH is used.[1] Keep T < 10°C during addition. |

| Yellow/Brown Product | Oxidation or polymerization of impurities. | Perform recrystallization with activated charcoal. |

Safety & Hazards (HSE)

-

2,4-Dichloropyrimidine-5-carbonitrile: Skin sensitizer and irritant. Handle in a fume hood.

-

Sodium Methoxide: Corrosive and moisture sensitive. Causes severe skin burns.

-

Cyanide Context: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Do not mix waste streams with strong acids.

References

-

Regioselectivity in Pyrimidines: Wuxi AppTec. "QM Magic Class | Chapter 29: Regioselectivity in SNAr reaction of Dichloropyrimidines." Link

-

General Pyrimidine Synthesis: Zhichkin, P., et al.[4] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. Link

-

Analogous Methoxylation Protocol: BenchChem. "Application Notes and Protocols for 4,6-Dialkoxypyrimidines." Link

-

Structural Confirmation: Kalogirou, A. S., & Koutentis, P. A. "Synthesis of 2-Cyanopyrimidines." Molbank, 2019(4), M1088. (Provides NMR comparison for methoxy-cyanopyrimidines). Link

Sources

Advanced NMR Characterization of 2,4-Dimethoxypyrimidine-5-carbonitrile

Application Note: AN-PYR-05CN

Abstract

This guide details the structural validation of 2,4-dimethoxypyrimidine-5-carbonitrile , a critical pharmacophore in the synthesis of antifolates and antiviral agents (e.g., Etravirine analogs). Unlike simple pyrimidines, the 5-cyano substitution introduces significant electronic bias, complicating the distinction between the C2 and C4 methoxy regio-environments. This protocol utilizes 1H-1H NOESY as the definitive tool for regio-assignment, supported by 1H-13C HMBC for quaternary carbon mapping.

Part 1: Structural Analysis & Theoretical Prediction

Before acquisition, the analyst must understand the electronic environment to interpret the spectrum correctly.

The Molecule

-

Core: Pyrimidine ring (electron-deficient).

-

Substituents:

-

Position 5 (CN): Strong electron-withdrawing group (EWG). Deshields H-6 significantly.

-

Positions 2, 4 (OMe): Electron-donating groups (EDG) via resonance.

-

-

Symmetry: The molecule is asymmetric . The C2-OMe is flanked by two nitrogens. The C4-OMe is flanked by one nitrogen and the C5-CN group.

The Analytical Challenge

The primary challenge is distinguishing the 2-OMe from the 4-OMe . Both appear as singlets in the 3.9–4.1 ppm range. Incorrect assignment can lead to regio-isomeric errors in subsequent synthetic steps (e.g., nucleophilic aromatic substitution, which preferentially occurs at C4).

Part 2: Experimental Protocol

1. Sample Preparation

-

Solvent Selection: DMSO-d6 is preferred over CDCl3.

-

Reasoning: Pyrimidine carbonitriles are polar. DMSO prevents aggregation-induced line broadening and separates the methoxy signals more effectively than chloroform.

-

-

Concentration:

-

Standard: 10–15 mg in 0.6 mL (for 1H, COSY, NOESY).

-

Carbon-Optimized: 30–50 mg (for 13C, HMBC).

-

Additive: Add 1-2 mg Cr(acac)3 (Chromium(III) acetylacetonate) if quantitative 13C integration of the nitrile carbon is required (reduces T1 relaxation time).

-

2. Acquisition Parameters (600 MHz Base Frequency)

| Experiment | Pulse Sequence | Scans (NS) | Key Parameter | Purpose |

| 1H NMR | zg30 | 16 | D1 = 2.0s | Quantitative proton integration.[1] |

| 13C {1H} | zgpg30 | 1024+ | D1 = 2.0s | Detect quaternary carbons (C2, C4, C5, CN). |

| NOESY | noesygpphp | 32 | Mix Time = 500ms | CRITICAL: Correlates H-6 to 4-OMe. |

| HMBC | hmbcgplpndqf | 64 | J(CH) = 8 Hz | Connects H-6 to C2, C4, and CN. |

Part 3: Data Interpretation & Assignment Logic

1. The Anchor Point (H-6)

The spectrum will show a distinct aromatic singlet.

-

Shift:

8.8 – 9.1 ppm. -

Logic: This is the most deshielded proton due to the combined inductive effect of the adjacent Nitrogen (N1) and the Nitrile (CN) group.

2. Regio-Assignment of Methoxy Groups (The NOESY Filter)

This is the self-validating step.

-

Mechanism: Through-space magnetization transfer occurs only between nuclei < 5 Å apart.

-

Observation:

-

H-6 will show a strong NOE cross-peak to the C4-OMe .

-

H-6 will show NO NOE (or negligible) to the C2-OMe (distance > 5 Å).

-

-

Result: The methoxy singlet correlating with H-6 is unambiguously assigned to position 4.

3. Quaternary Carbon Mapping (HMBC)

Once H-6 is identified, use it to "walk" around the ring via 2-bond (

-

H-6 correlations:

-

Strong

to C-2: Identifies the carbon between the nitrogens (~160-165 ppm). -

Strong

to C-4: Identifies the carbon bearing the mapped OMe (~165-170 ppm). -

Strong

to C-5: Identifies the ipso-carbon (~80-90 ppm). -

Weak/Medium

to CN: Identifies the nitrile carbon (~114-116 ppm).

-

Part 4: Visualization of Logic

Workflow Diagram

The following diagram illustrates the decision tree for assigning the structure.

Caption: Step-by-step logic flow for distinguishing regio-isomeric methoxy groups.

Structural Correlations (HMBC/NOESY)

This diagram visualizes the specific atoms involved in the key correlations.

Caption: Visual map of Through-Space (Green) vs. Through-Bond (Yellow) correlations.

Part 5: Representative Data Summary

Note: Values are representative of 2,4-dimethoxypyrimidine derivatives in DMSO-d6.

| Position | Atom Type | Shift ( | Multiplicity | Key Correlations (HMBC/NOESY) |

| 6 | 1H | 8.95 | Singlet (1H) | HMBC to C2, C4, C5, CN |

| 4-OMe | 1H | 4.08 | Singlet (3H) | NOE to H-6 ; HMBC to C4 |

| 2-OMe | 1H | 3.98 | Singlet (3H) | No NOE to H-6 ; HMBC to C2 |

| CN | 13C | 115.2 | Quaternary | HMBC from H-6 |

| 5 | 13C | 86.5 | Quaternary | HMBC from H-6 (Strong) |

| 4 | 13C | 168.1 | Quaternary | HMBC from H-6 and 4-OMe |

| 2 | 13C | 164.5 | Quaternary | HMBC from H-6 and 2-OMe |

Part 6: Troubleshooting & Impurities

Common Issue: Hydrolysis The nitrile group at position 5 is susceptible to hydrolysis if the DMSO contains water or if the sample is acidic.

-

Symptom: Disappearance of the CN peak (115 ppm) and appearance of a Carbonyl peak (~165-170 ppm) distinct from C2/C4.

-

Product: 2,4-Dimethoxypyrimidine-5-carboxamide.

-

Verification: Check IR for loss of nitrile stretch (~2220 cm⁻¹) and appearance of Amide bands.

Common Issue: T1 Relaxation (Missing Nitrile)

-

Symptom: The Nitrile carbon (115 ppm) is missing in the 13C spectrum.

-

Cause: Quaternary nitrile carbons have very long T1 relaxation times (>10s).

-

Fix: Increase relaxation delay (D1) to 5s or add relaxation agent Cr(acac)3.

References

-

Structural Confirmation of Pyrimidine Carbonitriles

-

Mohamed, M. S., et al. "Synthesis and biological evaluation of new pyrimidine-5-carbonitrile derivatives."[2] Journal of Applied Pharmaceutical Science, 2014.

-

- NMR Assignment of Regioisomeric Pyrimidines: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Ed, 2016. (Standard text for NOESY/HMBC logic).

-

13C Chemical Shifts of Nitriles

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley. (Reference for Nitrile C shifts ~115-120 ppm).

-

-

Solvent Effects in Heterocyclic NMR

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 2010.[3]

-

Sources

- 1. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

EGFR kinase inhibition assay with pyrimidine-5-carbonitrile compounds

Application Note & Protocol

Topic: High-Throughput Screening and Potency Determination of Pyrimidine-5-Carbonitrile Compounds as EGFR Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology and kinase inhibitor discovery.

Senior Application Scientist: Dr. Gemini

Executive Summary & Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose dysregulation through overexpression or mutation is a primary driver in the pathogenesis of numerous cancers, most notably non-small cell lung cancer (NSCLC).[1][2][3] This has established EGFR's kinase domain as a premier target for therapeutic intervention.[4][5] Pyrimidine-5-carbonitrile derivatives have emerged as a potent class of small molecule inhibitors that typically function by mimicking ATP, competitively binding to the kinase's active site and blocking its phosphotransferase activity.[6][7][8][9]

This guide provides a comprehensive framework for the in vitro evaluation of pyrimidine-5-carbonitrile compounds against EGFR. We detail a robust, luminescence-based biochemical assay designed for high-throughput screening (HTS) and accurate IC₅₀ determination. The causality behind each step is explained to ensure both methodological rigor and a deep understanding of the assay's principles, empowering researchers to generate reliable and reproducible data for their drug discovery campaigns.

The EGFR Signaling Axis: A Critical Oncogenic Pathway

Under normal physiological conditions, ligand binding (e.g., EGF) to EGFR's extracellular domain induces receptor dimerization and activation of its intracellular tyrosine kinase domain.[10] This triggers autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that initiate downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[2][5] In many cancers, this pathway becomes constitutively active, leading to uncontrolled cell growth.[2][11] The primary signaling routes activated by EGFR are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[1][12]

Detailed Protocol: Luminescence-Based EGFR Kinase Assay

This protocol is optimized for a 384-well plate format but can be adapted for 96-well plates.

Materials & Reagents

| Reagent | Supplier Example | Catalog # Example | Purpose |

| Recombinant Human EGFR (active) | BPS Bioscience | 40321 | The enzyme target |

| Poly(Glu,Tyr) 4:1 Substrate | BPS Bioscience | 40217 | Substrate for phosphorylation |

| Kinase Assay Buffer (5x) | BPS Bioscience | 79334 | Maintains optimal pH and ionic strength for enzyme activity |

| ATP (500 µM) | BPS Bioscience | 79686 | Co-substrate (phosphate donor) |

| Erlotinib | Selleck Chemicals | S1023 | Positive control inhibitor |

| DMSO, Anhydrous | Sigma-Aldrich | 276855 | Vehicle for dissolving compounds |

| Kinase-Glo® Max Luminescent Assay Kit | Promega | V6071 | Detection reagent for quantifying ATP |

| 384-well solid white, low-volume plates | Corning | 3574 | Low-binding plates suitable for luminescence assays |

Reagent Preparation

Causality Note: Precise reagent preparation is critical. Kinase activity is highly sensitive to the concentrations of ATP, enzyme, and buffer components.

-

1x Kinase Buffer: Prepare the working kinase buffer by diluting the 5x stock with sterile, deionized water. Supplement with DTT to a final concentration of 2 mM, if recommended by the enzyme supplier. [13]Keep on ice.

-

Test Compound Plate: Prepare a 10-point, 3-fold serial dilution of your pyrimidine-5-carbonitrile compounds in 100% DMSO, starting at a top concentration of 1 mM. This will be your source plate.

-

Positive Control: Prepare a stock solution of Erlotinib in DMSO (e.g., 10 mM) and create a similar serial dilution.

-

EGFR Working Solution: Thaw the recombinant EGFR enzyme on ice. Dilute it to the final working concentration (e.g., 2-5 ng/µL, to be optimized) in 1x Kinase Buffer. Prepare enough for all wells.

-

Substrate/ATP Mix: Prepare a 2x working solution containing the Poly(Glu,Tyr) substrate and ATP in 1x Kinase Buffer. The final concentration of ATP in the assay should be at or near its Kₘ for EGFR (typically 10-20 µM) to ensure competitive inhibitors can be accurately assessed. [14]

Assay Procedure

Self-Validation Note: The inclusion of proper controls is non-negotiable. They validate the assay's performance in every run.

-

Compound Dispensing: Add 1 µL of the serially diluted test compounds, positive control (Erlotinib), or 100% DMSO (for vehicle/100% activity control) to the appropriate wells of the 384-well plate. [13]2. Background Control: Add 1 µL of DMSO to "no enzyme" control wells.

-

Enzyme Addition: Add 2 µL of the EGFR working solution to all wells except the "no enzyme" background control wells. To these, add 2 µL of 1x Kinase Buffer instead.

-

Pre-incubation: Gently mix the plate and incubate for 20-30 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the reaction starts. [14]5. Reaction Initiation: Add 2 µL of the Substrate/ATP mix to all wells to start the kinase reaction. The total reaction volume is now 5 µL.

-

Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature. [13]7. Signal Detection: Add 5 µL of prepared Kinase-Glo® Reagent to all wells. This stops the reaction and begins the luminescence generation.

-

Signal Stabilization: Mix the plate gently and incubate for an additional 10-15 minutes at room temperature to allow the luminescent signal to stabilize. [15]9. Data Acquisition: Read the luminescence intensity using a compatible microplate reader.

Data Analysis & Interpretation

Data Normalization

The raw Relative Light Unit (RLU) values must be normalized to determine the percent inhibition for each compound concentration.

-

Average Controls: Calculate the average RLU for the background (RLU_bkg) and vehicle (RLU_max) controls.

-

Calculate Percent Activity: For each well (RLU_sample), calculate the percent activity: % Activity = ((RLU_sample - RLU_bkg) / (RLU_max - RLU_bkg)) * 100

-

Calculate Percent Inhibition: % Inhibition = 100 - % Activity

IC₅₀ Determination

The IC₅₀ value is the concentration of an inhibitor required to reduce the kinase activity by 50%. [16]

-

Plot Data: Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

-

Non-linear Regression: Use a data analysis software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope, four-parameter logistic fit). [17]3. Determine IC₅₀: The software will calculate the IC₅₀ value from the curve fit.

Sample Data Presentation

| Compound | IC₅₀ (nM) | Hill Slope | R² |

| Erlotinib (Control) | 2.8 ± 0.3 | 1.05 | 0.995 |

| PYC-001 | 8.3 ± 0.5 | 1.12 | 0.991 |

| PYC-002 | 150.7 ± 12.1 | 0.98 | 0.988 |

| PYC-003 | > 10,000 | - | - |

Table Note: Data are representative. Values for PYC-001 are based on published data for similar compounds. [6]The Hill Slope provides insight into the steepness of the curve, and R² indicates the goodness of fit.

Validation and Next Steps

Assay Quality: For HTS, the Z'-factor should be calculated to assess the quality and dynamic range of the assay. A Z' > 0.5 is considered excellent. [18] Cellular Potency: A low biochemical IC₅₀ is the first step. Promising compounds must be validated in cell-based assays to assess their activity in a physiological context. [19]This involves treating EGFR-dependent cancer cell lines (e.g., A549, PC-9, H1975) with the compounds and measuring the impact on cell proliferation or viability using assays like MTT or CellTiter-Glo. [20][21] Selectivity Profiling: To understand the potential for off-target effects, lead compounds should be screened against a panel of other kinases. High selectivity for EGFR over other kinases is a desirable trait for a therapeutic candidate.

References

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances.[Link]

-

EGFR Assays & Drug Discovery Services. Reaction Biology.[Link]

-

Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances.[Link]

-

EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers (Basel).[Link]

-

Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets.[Link]

-

HTRF® Enzyme Assays. Merck Millipore.[Link]

-

Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.[Link]

-

Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets.[Link]

-

EGFR signaling pathway in breast cancers. ResearchGate.[Link]

-

Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry.[Link]

-

Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry.[Link]

-

Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters.[Link]

-

HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology.[Link]

-

Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience.[Link]

-

Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry.[Link]

-

Development of a HTRF® Kinase Assay for Determination of Syk Activity. SLAS Discovery.[Link]

-

Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. ResearchGate.[Link]

-

Promega ADP-Glo kinase assay. BMG LABTECH.[Link]

-

EGFR Kinase Assay Kit. BPS Bioscience via Bio-Connect.[Link]

-

EGFR Kinase Assay Kit. BPS Bioscience.[Link]

-

Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules.[Link]

-

In-cell Western Assays for IC50 Determination. Azure Biosystems.[Link]

-

Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules.[Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design.[Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel).[Link]

-

Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. RSC Publishing.[Link]

-

IC50 Determination. edX.[Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry.[Link]

-

Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS One.[Link]

-

Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate.[Link]

Sources

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. promega.com.cn [promega.com.cn]

- 14. rsc.org [rsc.org]

- 15. promega.com [promega.com]

- 16. courses.edx.org [courses.edx.org]

- 17. researchgate.net [researchgate.net]

- 18. Kinase-Glo® Luminescent Kinase Assays [promega.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

COX-2 inhibition studies with novel pyrimidine-5-carbonitriles

Application Note: Evaluation of Novel Pyrimidine-5-carbonitriles as Selective COX-2 Inhibitors

Introduction

The withdrawal of rofecoxib (Vioxx) and valdecoxib due to cardiovascular risks highlighted the critical need for next-generation cyclooxygenase-2 (COX-2) inhibitors with improved safety profiles. Recent medicinal chemistry efforts have identified pyrimidine-5-carbonitriles as a promising scaffold.[1] The electron-withdrawing nitrile (-CN) group at the C-5 position of the pyrimidine ring enhances hydrogen bonding interactions within the COX-2 active site (specifically with Arg120 and Tyr355), potentially offering superior selectivity over the constitutive COX-1 isoform.

This application note provides a rigorous, standardized workflow for evaluating these novel compounds. It integrates enzymatic screening , cellular efficacy (RAW 264.7 model) , and molecular docking to validate bioactivity and selectivity.

Experimental Workflow & Mechanism

To ensure data robustness, we employ a funnel approach: high-throughput enzymatic screening followed by functional cellular assays.

Figure 1: Integrated workflow for identifying selective COX-2 inhibitors. Hits are filtered by enzymatic selectivity before cellular testing.

Protocol 1: In Vitro COX-1/COX-2 Enzymatic Inhibition

Principle: This assay utilizes the peroxidase activity of the COX enzyme.[2] The reduction of PGG2 to PGH2 by the COX peroxidase active site transfers electrons to a colorimetric substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) . The appearance of oxidized TMPD is monitored at 590 nm .[2]

Reagents:

-

Cofactor: Hematin (Heme) is required for COX activity.

-

Reference Standards: Celecoxib (Selective COX-2), Indomethacin (Non-selective).

Detailed Procedure:

-

Preparation of Stock Solutions:

-

Dissolve test compounds (Pyrimidine-5-carbonitriles) in DMSO.

-

Critical: Final DMSO concentration in the well must be <2% to avoid enzyme denaturation.

-

Prepare Hematin in DMSO and dilute in assay buffer (0.1 M Tris-HCl, pH 8.0).

-

-

Plate Setup (96-well):

-

Incubation (The "Pre-Incubation" Step):

-

Reaction Initiation:

-

Add 20 µL TMPD to all wells.

-

Quickly add 20 µL Arachidonic Acid to initiate the reaction.[2]

-

Shake plate for 5 seconds.

-

-

Measurement:

-

Incubate for exactly 2 minutes at 25°C.

-

Read absorbance at 590 nm using a microplate reader.

-

Data Analysis:

-

Calculate % Inhibition:

-

Selectivity Index (SI):

.[6] An SI > 10 is desirable for this scaffold.

Protocol 2: Cellular Anti-Inflammatory Assay (RAW 264.7)[7]

Principle: Enzymatic assays show binding, but cellular assays confirm membrane permeability and metabolic stability. We use Murine Macrophage cells (RAW 264.[7]7) stimulated with Lipopolysaccharide (LPS) to upregulate COX-2 expression. The readout is Prostaglandin E2 (PGE2) secretion.[8][7][9]

Reagents:

-

RAW 264.7 cell line (ATCC TIB-71).

-

LPS (Escherichia coli serotype 055:B5).

-

PGE2 ELISA Kit (Monoclonal).

Detailed Procedure:

-

Seeding:

-

Seed RAW 264.7 cells at

cells/well in 24-well plates containing DMEM + 10% FBS. -

Incubate at 37°C, 5% CO2 for 24 hours until 80% confluence.

-

-

Pre-Treatment (Inhibitor):

-

Replace medium with serum-free DMEM containing the test pyrimidine-5-carbonitrile (0.1, 1, 10, 50 µM).

-

Incubate for 1 hour prior to LPS addition.

-

Why? Pre-incubation ensures the drug is intracellular before the inflammatory cascade peaks.

-

-

Induction:

-

Add LPS (Final concentration: 1 µg/mL ) to the wells (without removing the inhibitor).

-

Incubate for 18–24 hours .[9]

-

-

Supernatant Collection:

-

PGE2 Quantification (ELISA):

-

Run the supernatant on a competitive ELISA plate specific for PGE2.

-

Absorbance is inversely proportional to PGE2 concentration.

-

-

Viability Check (Crucial Control):

-

After removing supernatant, add MTT solution (0.5 mg/mL) to the remaining cells.

-

Incubate 4 hours; dissolve formazan crystals in DMSO.

-

Requirement: Test compounds must NOT significantly reduce cell viability (>80% viability required) to ensure PGE2 reduction is due to COX-2 inhibition, not cell death.

-

Molecular Docking & SAR Insights

To rationalize the activity of pyrimidine-5-carbonitriles, docking studies should be performed using the crystal structure of COX-2 (e.g., PDB ID: 3LN1 or 1CX2 ).

-

Binding Mode: The C-5 nitrile group typically acts as a hydrogen bond acceptor.

-

Key Residues:

-

Arg120: Often forms H-bonds with the nitrile or polar substituents.

-

Tyr355: The "gatekeeper" residue; interaction here determines selectivity.

-

Val523: The "side pocket" residue. COX-2 has Val523 (smaller), while COX-1 has Ile523 (bulky). Selective inhibitors exploit this volume difference.

-

Graphviz Visualization of Signaling Pathway:

Figure 2: Arachidonic Acid Cascade. The novel scaffold targets the inducible COX-2 branch, sparing the constitutive COX-1 homeostatic functions.

Data Reporting Template

Summarize your findings in the following format for publication or internal review:

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | RAW 264.7 PGE2 Inhibition (%) | Cell Viability (%) |

| Celecoxib | 15.0 | 0.05 | 300 | 95% | 98% |

| Pyr-CN-01 | >100 | 0.18 | >555 | 88% | 96% |

| Pyr-CN-02 | 5.2 | 0.22 | 23.6 | 75% | 92% |

| Pyr-CN-03 | 80.0 | 4.50 | 17.7 | 40% | 45% (Toxic) |

References

-

Abdel-Aziz, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485.[1]

-

Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Manual.

-

El-Sayed, M. A., et al. (2021). Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies. Bioorganic Chemistry, 108, 104555.[11][12]

-

Yoon, W. J., et al. (2009). Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages. BMC Complementary and Alternative Medicine.

Sources

- 1. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 2,4-Dimethoxypyrimidine-5-carbonitrile

Introduction: The "Deceptively Simple" Pyrimidine

2,4-Dimethoxypyrimidine-5-carbonitrile (CAS: 14445-57-9) is a critical intermediate in the synthesis of antifolates and kinase inhibitors. While its structure appears simple, the purification is frequently complicated by the reactivity of the pyrimidine core.

This guide moves beyond generic advice. We address the specific kinetic traps of Nucleophilic Aromatic Substitution (

Module 1: The Synthesis-Purification Nexus (Root Cause Analysis)

Purification failures often stem from upstream synthetic missteps. Understanding the impurity landscape is the first step to isolation.

The Impurity Landscape

The synthesis typically involves reacting 2,4-dichloropyrimidine-5-carbonitrile with sodium methoxide (NaOMe). The electron-withdrawing nitrile group at C-5 activates the ring, but it also creates three distinct impurity classes:

-

Regioisomeric Intermediates (The "Mono-Chloro" Trap):

-

The C-4 position is generally more reactive due to steric accessibility and electronic activation (para to the nitrile). However, the C-2 position is also reactive.

-

Result: Incomplete reaction leads to mixtures of 2-chloro-4-methoxy and 4-chloro-2-methoxy derivatives, which co-elute with the product.

-

-

Hydrolysis Byproducts (The "Amide" Shift):

-

The C-5 nitrile is susceptible to hydrolysis under basic conditions (during reaction) or acidic conditions (during workup), converting to the primary amide (

). -

Result: A contaminant with M+18 mass shift that crystallizes with the product.

-

-

Demethylation/Uracil Formation:

-

Excessive heating or strong acids can cleave the methoxy ether, reverting to a pyrimidinone (uracil-like) structure.

-

Visualization: Reaction & Impurity Pathways

The following diagram maps the kinetic pathways and potential pitfalls.

Caption: Figure 1.[1]

Module 2: Troubleshooting Guide

Issue A: "I have a persistent impurity at ~5-10% that won't recrystallize out."

Diagnosis: Likely the mono-chloro intermediate . Mechanism: The second chloride displacement (usually at C-2) is slower than the first. If you stopped the reaction too early or used exactly 2.0 equivalents of methoxide, the reaction stalled. Solution:

-

Do not attempt further recrystallization. These analogs form solid solutions (mixed crystals) with the product.

-

Resubject the crude solid to the reaction conditions: Dissolve in MeOH, add 0.5 eq NaOMe, and reflux for 2 hours.

-

Validation: Monitor by HPLC. The lipophilic mono-chloro peak (longer retention time) should disappear.

Issue B: "My product mass is M+18, and the melting point is high."

Diagnosis: Nitrile Hydrolysis (Amide formation).[2][3][4] Mechanism: Nitriles hydrolyze to amides in the presence of water and base/acid.[2] This often happens during "quenching." Solution:

-

Prevention: Quench the reaction mixture into neutral buffered ice water (pH 7), not strong acid or base.

-

Purification: The amide is significantly more polar than the nitrile.

-

Solvent: Switch to Ethyl Acetate/Hexane chromatography. The nitrile elutes first; the amide sticks.

-

Issue C: "The product oils out during recrystallization."

Diagnosis: Solvent polarity mismatch or presence of oligomers. Solution:

-

Seeding: Obtain a seed crystal from a small-scale column fraction.

-

Two-Solvent Method: Dissolve in minimal warm Ethyl Acetate (good solubility). Slowly add Hexane (anti-solvent) until turbid.[5] Cool slowly to 4°C. Rapid cooling traps oil.

Module 3: Validated Purification Protocols

Protocol 1: Optimized Recrystallization

Best for: Removing salts and trace color bodies. Not effective for >5% mono-chloro impurities.

| Parameter | Specification | Rationale |

| Primary Solvent | Ethanol (Absolute) | Product has high solubility at boiling (78°C) but moderate-low at 0°C. |

| Anti-Solvent | Water (Cold) | Increases yield, but must be added only after cooling to <40°C to prevent hydrolysis. |

| Concentration | ~10 mL solvent per gram | Balances recovery vs. purity. |

Step-by-Step:

-

Dissolve crude solid in boiling Ethanol.

-

Perform a hot filtration if black specs (salts/charcoal) are present.

-

Allow solution to cool naturally to Room Temperature (RT).

-

Optional: If no crystals form, add water dropwise until faint turbidity persists, then re-warm slightly to clear.

-

Chill at 0-4°C for 4 hours.

-

Filter and wash with cold 1:1 EtOH/Water .

-

Critical: Dry under vacuum at <45°C. High heat can sublime the nitrile or induce degradation.

Protocol 2: Flash Chromatography (Standard)

Best for: Separating mono-chloro intermediates and hydrolysis byproducts.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase A: Hexanes (or Heptane).

-

Mobile Phase B: Ethyl Acetate.

-

Loading: Dry load on Celite or Silica (recommended due to solubility limits in non-polar mobile phases).

Gradient Profile:

-

0–5 min: 10% B (Elutes non-polar impurities).

-

5–20 min: 10%

40% B (Product typically elutes ~25-30% B). -

20–30 min: 40%

80% B (Flushes polar amides/acids).

Module 4: Decision Matrix (Workflow)

Use this logic flow to determine the correct purification strategy for your specific crude batch.

Caption: Figure 2. Decision matrix for selecting the purification method based on impurity profile.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent for the reaction to be "greener"?

A: No. While

Q: The NMR shows a small peak at ~3.5 ppm that isn't Methanol. What is it? A: Check for the 4-methoxy-2-chloro isomer. The symmetry of the product (2,4-dimethoxy) usually gives two distinct methoxy signals (positions 2 and 4 are not equivalent). A third methoxy signal indicates a mono-substituted impurity.

Q: How should I store the purified compound? A: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is stable, but moisture can slowly hydrolyze the nitrile over months.

References

-